1-[4-(1H-pyrazol-5-yl)phenyl]-4(1H)-pyridinone
Description
1-[4-(1H-Pyrazol-5-yl)phenyl]-4(1H)-pyridinone is a heterocyclic compound featuring a pyridinone core linked to a phenyl group substituted with a pyrazole ring. Its molecular formula is C₁₄H₁₁N₃O, with a molecular weight of 237.26 g/mol and a CAS registry number of 241488-24-4 . The pyridinone moiety (a six-membered ring with one oxygen and one nitrogen atom) and the pyrazole substituent (a five-membered aromatic ring with two adjacent nitrogen atoms) confer unique electronic and steric properties.
Properties
IUPAC Name |
1-[4-(1H-pyrazol-5-yl)phenyl]pyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c18-13-6-9-17(10-7-13)12-3-1-11(2-4-12)14-5-8-15-16-14/h1-10H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEQPOPCQHAOPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NN2)N3C=CC(=O)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(1H-pyrazol-5-yl)phenyl]-4(1H)-pyridinone typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1-bromo-4-nitrobenzene with 4-aminopyrazole to form 4-bromo-1H-pyrazole, which is then coupled with benzoic acid under palladium-catalyzed conditions . Another approach involves the use of multicomponent reactions, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl systems .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and green chemistry approaches are often employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(1H-pyrazol-5-yl)phenyl]-4(1H)-pyridinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like bromine or other halogens.
Reduction: Reduction reactions can be carried out using hydrazine or other reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Bromine in carbon tetrachloride under reflux conditions.
Reduction: Hydrazine in the presence of a catalyst.
Substitution: Palladium-catalyzed coupling reactions with aryl halides.
Major Products: The major products formed from these reactions include various substituted pyrazoles and pyridinones, which can be further functionalized for specific applications .
Scientific Research Applications
1-[4-(1H-pyrazol-5-yl)phenyl]-4(1H)-pyridinone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and coordination compounds.
Mechanism of Action
The mechanism of action of 1-[4-(1H-pyrazol-5-yl)phenyl]-4(1H)-pyridinone involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It also interacts with various cellular pathways, leading to effects such as apoptosis in cancer cells . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-[4-(1H-pyrazol-5-yl)phenyl]-4(1H)-pyridinone can be contextualized by comparing it to related pyridinone and pyrazole derivatives. Below is a detailed analysis:
Table 1: Structural and Functional Comparison of this compound and Analogues
Key Comparative Insights
Core Heterocycles: The target compound’s pyridinone-pyrazole hybrid contrasts with thiourea-linked analogues (e.g., compound 4a), which exhibit stronger hydrogen-bonding capacity due to the thiourea moiety, enhancing interactions with biological targets like enzymes . Pyridinones with trifluoromethyl groups (e.g., 1-methyl-3-propyl-5-[3-(trifluoromethyl)phenyl]pyridin-4(1H)-one) show increased hydrophobicity, favoring membrane permeability in agrochemical applications .
Sulfur-containing derivatives (e.g., triazole-thione in 5-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-benzyl-2(1H)-pyridinone) may facilitate metal coordination, useful in antimicrobial agents .
Biological Activity :
- Carboxamide derivatives (e.g., N-[4-(chlorodifluoromethoxy)phenyl]-6-[(3R)-3-hydroxypyrrolidin-1-yl]-5-(1H-pyrazol-5-yl)-3-pyridinecarboxamide ) demonstrate targeted kinase inhibition, highlighting the role of polar substituents in specificity .
Synthetic Accessibility: The target compound’s synthesis (as per ) involves refluxing enaminone with hydrazine, a common strategy for pyrazole formation . In contrast, urea-linked analogues (e.g., 40f in ) require multi-step coupling, impacting scalability .
Biological Activity
1-[4-(1H-pyrazol-5-yl)phenyl]-4(1H)-pyridinone, a compound with the CAS number 241488-24-4, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities, highlighting relevant research findings and case studies.
- Molecular Formula : C14H11N3O
- Molecular Weight : 237.257 g/mol
- Density : 1.3 ± 0.1 g/cm³
- Boiling Point : 484.8 ± 45.0 °C
- Flash Point : 247.0 ± 28.7 °C
These properties indicate a stable compound with potential for various applications in drug development .
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial efficacy of pyrazole derivatives, including this compound. A comparative analysis of various pyrazole derivatives revealed that certain compounds exhibit significant activity against common pathogens.
Key Findings:
- Minimum Inhibitory Concentration (MIC) : The most active derivatives showed MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis.
- Biofilm Inhibition : The compound effectively inhibited biofilm formation, which is crucial in treating persistent infections .
| Compound | MIC (μg/mL) | Biofilm Inhibition |
|---|---|---|
| 7b | 0.22 | Yes |
| 10 | 0.25 | Yes |
| Control | N/A | No |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been investigated through various assays. Pyrazole derivatives have shown promise in inhibiting pro-inflammatory cytokines and mediators.
Research Insights:
- The compound significantly reduced the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.
- These findings suggest that it may serve as a model for developing new anti-inflammatory agents .
Anticancer Activity
The anticancer properties of pyrazole derivatives are particularly noteworthy, with several studies indicating their ability to inhibit cancer cell proliferation.
Case Studies:
- Breast Cancer : A study tested various pyrazole derivatives on MCF-7 and MDA-MB-231 breast cancer cell lines, revealing significant cytotoxic effects.
- Inhibition of Key Oncogenic Pathways : Pyrazole derivatives have been shown to inhibit BRAF(V600E), EGFR, and other oncogenic pathways critical in cancer progression .
Q & A
Q. What are the optimal synthetic routes for preparing 1-[4-(1H-pyrazol-5-yl)phenyl]-4(1H)-pyridinone, and how do reaction conditions influence yield?
The synthesis of pyridinone derivatives often involves coupling reactions between pyrazole and phenyl intermediates. For structurally analogous compounds, reactions under controlled temperatures (40–45°C) and specific solvents (e.g., methanol) are critical. For example, nitro-substituted pyrazole derivatives are synthesized via hydrazine coupling under acidic or basic conditions, with yields dependent on stoichiometric ratios and reaction duration . Key reagents include reducing agents (e.g., sodium borohydride) for nitro-to-amine conversions and palladium catalysts for cross-coupling reactions. Purification typically employs column chromatography with gradients optimized for polar functional groups.
Q. How can X-ray crystallography and NMR spectroscopy be applied to resolve the structural ambiguities of this compound?
X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for determining crystal structures. For this compound, hydrogen bonding between the pyridinone oxygen and pyrazole NH groups may stabilize the lattice, requiring high-resolution data (≤1.0 Å) for accurate refinement . NMR (¹H/¹³C, HSQC, HMBC) can confirm tautomeric forms: the pyridinone ring’s keto-enol equilibrium and pyrazole protonation states. Deuterated DMSO or CDCl₃ are preferred solvents to observe exchangeable protons.
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
High-throughput screening (HTS) against kinase targets (e.g., ERK1/2) or enzymatic assays (e.g., soluble epoxide hydrolase) are common. For pyridinone analogs, IC₅₀ values are determined via fluorescence polarization or colorimetric substrates (e.g., p-nitrophenyl phosphate for phosphatases). Cell viability assays (MTT or CellTiter-Glo) in cancer lines (e.g., HCT-116 or HEK293) assess cytotoxicity. Positive controls should include structurally related inhibitors, such as fluridone derivatives .
Q. What analytical methods ensure purity and stability during storage?
Reverse-phase HPLC-UV (C18 column, acetonitrile/water gradient) is effective for purity assessment. For stability, accelerated degradation studies (40°C/75% RH) monitor decomposition via LC-MS. Fluridone analogs show ~73–78% recovery in sediment/water matrices using QuEChERS extraction, suggesting similar protocols for environmental stability testing .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
Systematic substitution at the pyrazole C3/C5 positions and pyridinone C3/C5 sites can modulate electronic and steric effects. For example, trifluoromethyl groups enhance metabolic stability, while morpholine or pyrrolidine substitutions improve solubility. Computational docking (e.g., AutoDock Vina) against target proteins (e.g., COX-2) predicts binding affinities, validated by MD simulations (>100 ns trajectories) to assess conformational stability .
Q. What strategies resolve contradictions in synthetic yields or spectral data?
Contradictions in yields often arise from competing side reactions (e.g., over-oxidation). DOE (Design of Experiments) optimizes parameters like pH (6–8 for nitro reductions) and catalyst loading. For spectral mismatches, 2D-NMR (NOESY/ROESY) clarifies spatial proximities, while HRMS confirms molecular ions (e.g., [M+H]⁺ with <2 ppm error) .
Q. How can cryo-EM or advanced crystallography address challenges in resolving flexible regions of the molecule?
For flexible pyridinone rings, microED or serial crystallography at synchrotrons captures multiple conformers. SHELXD’s dual-space algorithm solves phase problems in twinned crystals, while SHELXE density modification improves map quality for low-resolution datasets (<2.5 Å) .
Q. What mechanistic insights explain its inhibition of ERK1/2 or other kinases?
Biochemical assays (e.g., ADP-Glo™) quantify ATP-competitive binding. Mutagenesis studies (e.g., T103A in ERK2’s active site) validate interactions. SPR (Surface Plasmon Resonance) measures binding kinetics (kₐ/Kd), with pyridinone derivatives showing sub-µM Kd values due to hydrophobic pocket interactions .
Q. How do solvent effects and pH influence its tautomeric equilibrium in solution?
UV-Vis spectroscopy (200–400 nm) tracks keto-enol shifts: in DMSO, the enol form dominates (λmax ~320 nm), while aqueous buffers favor the keto tautomer. pKa determination via potentiometric titration reveals protonation states critical for membrane permeability .
Q. What in silico tools predict metabolic pathways and toxicity profiles?
ADMET predictors (e.g., SwissADME) identify likely Phase I metabolites (e.g., CYP450-mediated oxidation at the pyridinone ring). Toxicity risks (e.g., hERG inhibition) are assessed using QSAR models, with structural alerts for nitro groups requiring Ames test validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
